ethyl 3-chloro-3-oxo-2-phenylpropanoate
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Overview
Description
Ethyl 3-chloro-3-oxo-2-phenylpropanoate is an organic compound with the molecular formula C11H11ClO3. It is a chlorinated ester that features a phenyl group attached to a propanoate backbone. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-3-oxo-2-phenylpropanoate can be synthesized through several methods. One common route involves the reaction of ethyl acetoacetate with benzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification steps such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-3-oxo-2-phenylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in anhydrous conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous acid or base under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylpropanoates.
Reduction: Formation of 3-chloro-2-phenylpropanol.
Hydrolysis: Formation of 3-chloro-2-phenylpropanoic acid and ethanol.
Scientific Research Applications
Ethyl 3-chloro-3-oxo-2-phenylpropanoate is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-3-oxo-2-phenylpropanoate involves its reactivity towards nucleophiles and electrophiles. The ester group is susceptible to nucleophilic attack, leading to various substitution and hydrolysis reactions. The phenyl group can participate in π-π interactions, influencing the compound’s reactivity and binding affinity in biological systems .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-2-phenylpropanoate: Lacks the chlorine atom, resulting in different reactivity and applications.
Ethyl 2-chloro-3-oxo-3-phenylpropanoate: Similar structure but with the chlorine atom at a different position, affecting its chemical behavior.
Properties
CAS No. |
54635-33-5 |
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Molecular Formula |
C11H11ClO3 |
Molecular Weight |
226.65 g/mol |
IUPAC Name |
ethyl 3-chloro-3-oxo-2-phenylpropanoate |
InChI |
InChI=1S/C11H11ClO3/c1-2-15-11(14)9(10(12)13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
InChI Key |
HDXYSWZTJWCYFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)C(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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